
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, also known as DFP-10825, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
Mecanismo De Acción
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide exerts its effects by binding to and inhibiting specific proteins involved in disease processes. The exact mechanism of action of this compound is not fully understood, but it is known to inhibit the activity of key enzymes involved in cancer cell proliferation, inflammation, and neuronal signaling. This compound has also been shown to modulate the expression of various genes involved in these processes, which further contributes to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, this compound inhibits cell proliferation and induces apoptosis, which leads to the death of cancer cells. In inflammation, this compound reduces the production of pro-inflammatory cytokines, which contributes to the resolution of inflammation. In neurological disorders, this compound improves neuronal signaling and promotes neuronal survival, which can lead to improved neurological function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has several advantages for use in lab experiments. It has a high selectivity for its target proteins, which means that it can be used to study specific disease processes without affecting other cellular processes. This compound also has a low toxicity profile, which makes it safe for use in in vitro and in vivo studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide. One potential application is in the development of cancer therapies, where this compound could be used as a targeted therapy for specific types of cancer. Another potential application is in the treatment of inflammation, where this compound could be used to reduce the production of pro-inflammatory cytokines. In addition, this compound could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of this compound for these applications.
Métodos De Síntesis
The synthesis of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide involves a multistep process, starting from commercially available starting materials. The first step involves the preparation of 2,5-difluorobenzonitrile, which is then reacted with 2-hydroxy-2-(thiophen-2-yl)propylamine to form the intermediate product. The final step involves the reaction of the intermediate product with oxalyl chloride to yield the target compound, this compound. The synthesis of this compound has been reported in several publications, and the purity and identity of the compound have been confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has been studied extensively for its potential therapeutic applications. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and improving neurological function. This compound has also been shown to have a high selectivity for its target proteins, which makes it a promising candidate for drug development. In addition, this compound has a low toxicity profile, which further supports its potential as a therapeutic agent.
Propiedades
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-15(22,12-3-2-6-23-12)8-18-13(20)14(21)19-11-7-9(16)4-5-10(11)17/h2-7,22H,8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNQKKBGWOLTAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2404466.png)
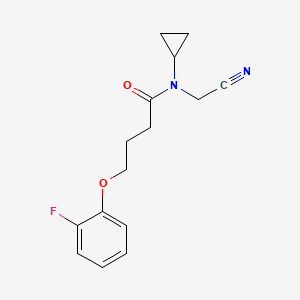
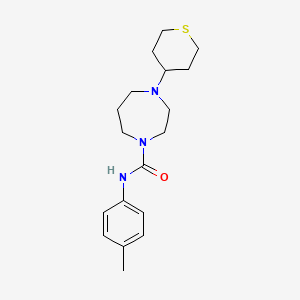
![Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate](/img/structure/B2404469.png)

![3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2404475.png)
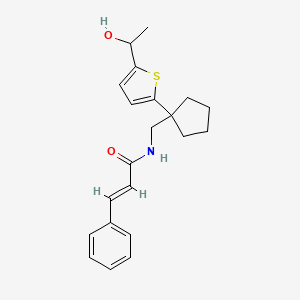
![(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2404479.png)

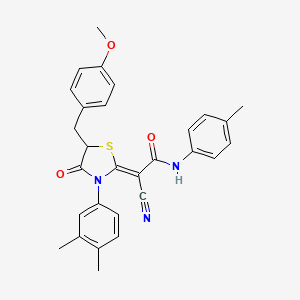
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2404484.png)
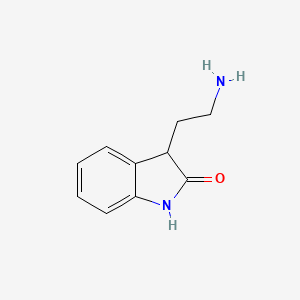
![3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2404488.png)
![2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2404489.png)